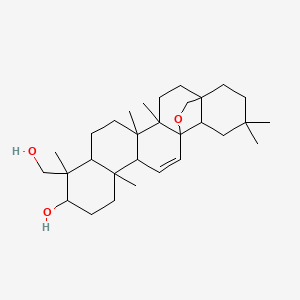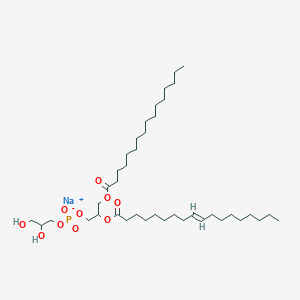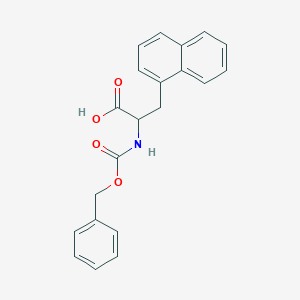![molecular formula C10H17F6N2O4S2+ B12318683 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a spirocyclic quaternary ammonium compound. It is known for its high chemical stability, particularly in alkaline media, making it a valuable component in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide involves the preparation of spirocyclic quaternary ammonium cations. These cations are synthesized as small molecule model compounds and investigated for their chemical stability in alkaline media at elevated temperatures . The synthetic route typically involves the reaction of appropriate precursors under controlled conditions to form the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of inert atmospheres and controlled temperatures to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions are possible, but detailed information on the conditions and reagents is limited.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases and nucleophiles. The reactions are typically carried out under controlled conditions to maintain the stability of the spirocyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. the spirocyclic structure is generally retained, with modifications occurring at specific functional groups .
Scientific Research Applications
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide involves its interaction with molecular targets through its spirocyclic quaternary ammonium structure. This structure provides high chemical stability, particularly in alkaline media, which is crucial for its applications in anion exchange membranes and other electrochemical systems .
Comparison with Similar Compounds
Similar Compounds
5-Azoniaspiro[4.5]decane: Another spirocyclic quaternary ammonium compound with similar stability properties.
5-Azoniaspiro[4.6]undecane: Exhibits similar chemical stability and is used in similar applications.
Uniqueness
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is unique due to its specific spirocyclic structure, which provides enhanced stability in alkaline media compared to non-spirocyclic quaternary ammonium compounds . This makes it particularly valuable for applications requiring high chemical stability.
Properties
Molecular Formula |
C10H17F6N2O4S2+ |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H16N.C2HF6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;9H/q+1; |
InChI Key |
ZRKYJVGRMJUKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



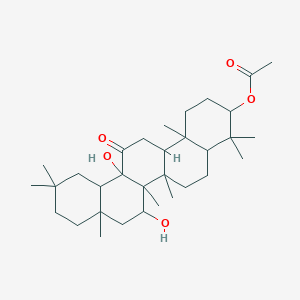
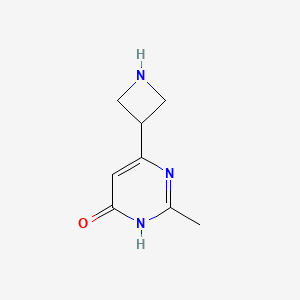

![1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B12318617.png)
![Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate](/img/structure/B12318620.png)
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B12318625.png)
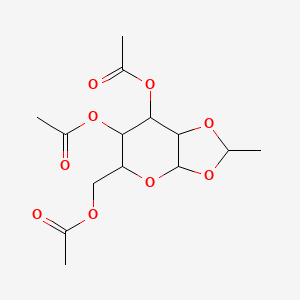
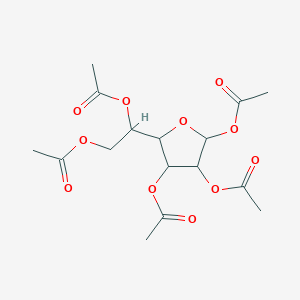
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid](/img/structure/B12318644.png)
